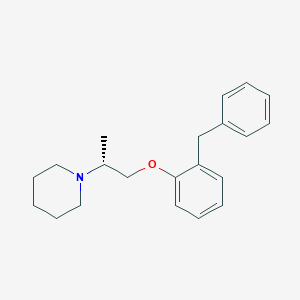
Benproperine, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-benproperine is a chiral compound used primarily as an antitussive agent. It is the enantiomer of benproperine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its effectiveness in suppressing coughs without the sedative effects commonly associated with other antitussive medications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benproperine typically involves the resolution of racemic benproperine or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selectivity and yield of the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-benproperine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are optimized to produce high yields of the enantiomer with minimal impurities. The choice of method depends on factors such as cost, efficiency, and the required purity of the final product.
化学反応の分析
Types of Reactions
®-benproperine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Antitussive Properties
Benproperine is primarily recognized as an antitussive agent , effective in suppressing nonproductive coughs. It is less toxic compared to other cough suppressants and can be administered orally, making it a preferred choice in clinical settings for managing cough symptoms without significant side effects .
Mechanism of Action:
- Benproperine acts centrally on the cough reflex, inhibiting the cough response triggered by irritants such as citric acid. Studies have shown that its metabolites also contribute to its antitussive effects, although some metabolites may not exhibit significant activity .
Anticancer Applications
Recent research has highlighted the potential of benproperine as an anticancer agent, particularly focusing on its stereoisomers. The (S)-enantiomer, S-Benproperine, has demonstrated enhanced efficacy in inhibiting cancer cell migration and invasion compared to its (R)-counterpart and the racemic mixture .
Mechanism of Action Against Cancer
- Inhibition of Cell Migration: S-Benproperine targets ARPC2, a protein involved in actin polymerization, thereby disrupting cancer cell motility. In vitro studies have shown that S-Benproperine significantly reduces the invasion of various cancer cell lines, including colorectal and pancreatic cancer cells .
- Metastasis Prevention: The compound has been shown to inhibit the metastatic spread of cancer cells by preventing their migration and hindering angiogenesis (the formation of new blood vessels) necessary for tumor growth .
Case Studies and Research Findings
- A study demonstrated that S-Benproperine exhibited IC50 values of approximately 2 µM for inhibiting DLD-1 colorectal cancer cells' invasion, significantly lower than that of R-Benproperine .
- Another investigation reported that benproperine phosphate showed promising anticancer effects in pancreatic cancer models both in vitro and in vivo, indicating its potential for repurposing as a cancer treatment .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of benproperine:
作用機序
The mechanism of action of ®-benproperine involves its interaction with specific receptors in the central nervous system. It acts on the cough center in the brainstem to suppress the cough reflex. The molecular targets include various neurotransmitter receptors and ion channels that modulate neuronal activity. The pathways involved in its action are complex and involve multiple steps of signal transduction.
類似化合物との比較
Similar Compounds
Benproperine: The racemic mixture containing both ®- and (S)-enantiomers.
Dextromethorphan: Another antitussive agent with a different mechanism of action.
Codeine: An opioid antitussive with sedative effects.
Uniqueness
®-benproperine is unique in its ability to suppress coughs without causing sedation, making it a preferred choice for patients who need to avoid drowsiness. Its chiral nature also allows for more targeted interactions with biological receptors, potentially leading to fewer side effects compared to non-chiral or racemic compounds.
特性
CAS番号 |
124678-30-4 |
|---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
1-[(2R)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1 |
InChIキー |
JTUQXGZRVLWBCR-GOSISDBHSA-N |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
異性体SMILES |
C[C@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
正規SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















